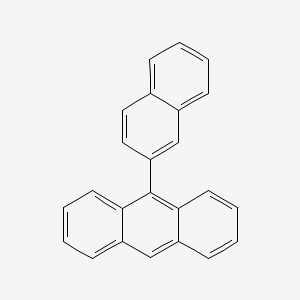

Anthracene,9-(2-naphthalenyl)-

Description

The exact mass of the compound 9-(Naphthalen-2-yl)anthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anthracene,9-(2-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene,9-(2-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-naphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDORGWIGJJZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295073 | |

| Record name | 9-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-72-8 | |

| Record name | NSC99510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 9-(2-Naphthalenyl)anthracene

Introduction: The Significance of 9-(2-Naphthalenyl)anthracene in Advanced Materials

In the landscape of organic electronics, the fusion of polycyclic aromatic hydrocarbons (PAHs) has given rise to a class of materials with exceptional photophysical properties. Among these, 9-(2-naphthalenyl)anthracene stands out as a molecule of significant interest. Its architecture, which combines the anthracene core with a naphthyl substituent, creates a sterically hindered structure with a wide energy bandgap. This molecular design is not arbitrary; it is a deliberate strategy to enhance thermal and morphological stability, crucial for the longevity and performance of electronic devices.[1]

The primary application for 9-(2-naphthalenyl)anthracene and its derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs).[2][3] These molecules are versatile, serving as highly efficient blue light emitters or as stable host materials for other emissive dopants in full-color displays.[1][4] The inherent rigidity and extended π-conjugation of the molecule contribute to its desirable electronic properties, making it a valuable component in the development of next-generation displays and solid-state lighting. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of 9-(2-naphthalenyl)anthracene, offering field-proven insights for researchers and professionals in drug development and materials science.

Part 1: Synthesis of 9-(2-Naphthalenyl)anthracene via Suzuki-Miyaura Cross-Coupling

The construction of the carbon-carbon bond between the anthracene and naphthalene moieties is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning methodology is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.

The "Why": Mechanistic Insight into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental steps:[6][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (in our case, 9-bromoanthracene) to a palladium(0) complex. This step forms a new organopalladium(II) intermediate.[6]

-

Transmetalation: The arylboronic acid (2-naphthaleneboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) complex.[5][8]

-

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product, 9-(2-naphthalenyl)anthracene. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

The choice of palladium catalyst, ligands, base, and solvent system is critical for optimizing the reaction yield and purity.

Detailed Experimental Protocol: Synthesis of 9-(2-Naphthalenyl)anthracene

This protocol is a self-validating system, where successful execution leads to the desired product with high purity.

Materials:

-

9-Bromoanthracene

-

2-Naphthaleneboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9-bromoanthracene (1.0 eq), 2-naphthaleneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.[9][10][11]

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized 9-(2-naphthalenyl)anthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals will correspond to the number of protons on the anthracene and naphthalene rings.[12][13]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The signals for the aromatic carbons will appear in the downfield region (typically 120-140 ppm).

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Complex multiplets in the aromatic region (7.0-9.0 ppm) | Confirms the presence of both anthracene and naphthalene proton environments. |

| ¹³C NMR | Multiple signals in the aromatic region (120-140 ppm) | Confirms the carbon framework of the fused aromatic system. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compound.

-

Expected Molecular Ion Peak (M+): For 9-(2-naphthalenyl)anthracene (C₂₄H₁₆), the expected monoisotopic mass is approximately 304.1252 g/mol . The mass spectrum should show a prominent molecular ion peak at this m/z value.

-

Fragmentation Pattern: Aromatic compounds are relatively stable, so the molecular ion peak is often one of the most intense peaks. Fragmentation, if it occurs, may involve the loss of small neutral molecules or radicals.[14][15]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques provide insights into the electronic transitions and photoluminescent properties of the molecule.

-

UV-Vis Absorption: The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or THF, will exhibit characteristic absorption bands for the extended π-conjugated system.[16] Anthracene itself has characteristic absorption peaks, and the addition of the naphthyl group is expected to cause a slight red-shift (bathochromic shift) in these absorptions.[17][18]

-

Fluorescence Emission: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), 9-(2-naphthalenyl)anthracene will exhibit fluorescence, likely in the blue region of the visible spectrum.[18][19] The emission spectrum will be a mirror image of the absorption spectrum.

| Technique | Parameter | Typical Value Range |

| UV-Vis Absorption | λmax | 350 - 400 nm |

| Fluorescence Emission | λem | 400 - 450 nm |

Thermal Analysis

For applications in OLEDs, the thermal stability of the material is paramount.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 9-(2-naphthalenyl)anthracene, a high decomposition temperature (Td), typically above 300 °C, is expected, indicating good thermal stability.[20][21]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for amorphous thin films in OLEDs as it contributes to the morphological stability of the device.[21][22]

Single-Crystal X-ray Diffraction

For a definitive structural confirmation, single-crystal X-ray diffraction can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. Growing suitable single crystals can be achieved through slow evaporation from a solvent system like a dichloromethane/hexane mixture.[23][24][25]

Conclusion

The synthesis of 9-(2-naphthalenyl)anthracene via the Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for producing this valuable material for organic electronics. A comprehensive characterization, employing a suite of spectroscopic and analytical techniques, is crucial to validate the structure, purity, and properties of the synthesized compound. This guide provides a robust framework for researchers and professionals to confidently synthesize and characterize 9-(2-naphthalenyl)anthracene, paving the way for its successful application in the development of advanced materials.

References

-

Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes. RSC Publishing. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available from: [Link]

-

Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO2. RSC Publishing. Available from: [Link]

-

The development of anthracene derivatives for organic light-emitting diodes. ResearchGate. Available from: [Link]

-

¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and before ((b) and (d)) the [4 + 4] photo-cycloaddition of 9-anthracenylmethyl acrylate and anthracene-9-carboxylic acid, respectively, upon a UV irradiation at 365 nm for 1 h. ResearchGate. Available from: [Link]

-

Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging. PMC - NIH. Available from: [Link]

-

UV light absorption spectra of anthracene (a) and photodimerized... ResearchGate. Available from: [Link]

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available from: [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Available from: [Link]

-

Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. PubMed. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. Available from: [Link]

-

Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. MedCrave online. Available from: [Link]

-

Mass spectra for anthracene, naphthalene and benzene. ResearchGate. Available from: [Link]

-

Single-crystal growth of organic semiconductors. MRS Bulletin. Cambridge Core. Available from: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]

-

17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]

-

Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. ResearchGate. Available from: [Link]

-

Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. Available from: [Link]

-

(PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

¹H and ¹³C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. Available from: [Link]

-

Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO2. PMC - NIH. Available from: [Link]

-

Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. Available from: [Link]

-

Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Kyung Hee University. Available from: [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. PMC - PubMed Central. Available from: [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

-

The development of anthracene derivatives for organic light-emitting diodes. Available from: [Link]

-

Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Anthracene. OMLC. Available from: [Link]

-

Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Lookchem. Available from: [Link]

-

Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Semantic Scholar. Available from: [Link]

-

Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. NIH. Available from: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. cup.edu.cn [cup.edu.cn]

- 10. Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. omlc.org [omlc.org]

- 19. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

- 25. Unidirectional growth of organic single crystals of naphthalene, anthracene and pyrene by isothermal expansion of supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 9-(2-Naphthalenyl)anthracene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 9-(2-naphthalenyl)anthracene, a fluorescent aromatic hydrocarbon with significant potential in materials science and as a molecular probe. We will delve into the theoretical underpinnings of its electronic structure, present its characteristic absorption and emission properties, and provide detailed, field-proven experimental protocols for its synthesis and photophysical characterization. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize and study 9-(2-naphthalenyl)anthracene.

Introduction: The Architectural and Electronic Logic of 9-(2-Naphthalenyl)anthracene

9-(2-Naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that marries the electronic characteristics of two distinct chromophores: anthracene and naphthalene. The anthracene core is a well-established blue-emitting fluorophore, known for its high fluorescence quantum yield.[1] The attachment of a naphthalenyl substituent at the 9-position introduces a significant perturbation to the electronic structure of the parent anthracene molecule. This substitution can influence the molecule's photophysical properties in several key ways:

-

Extended π-Conjugation: The naphthalene ring extends the conjugated π-electron system of the anthracene core, which is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene.

-

Steric Hindrance and Molecular Geometry: The bulky naphthalene group at the 9-position can induce steric hindrance, potentially leading to a twisted conformation between the anthracene and naphthalene rings. This twisting can inhibit intermolecular interactions, such as excimer formation, which often leads to quenching of fluorescence in the solid state.

-

Modified Electronic Transitions: The substituent can alter the energies and transition dipole moments of the electronic states of the anthracene moiety, thereby affecting the molar extinction coefficient, fluorescence quantum yield, and excited-state lifetime.

Understanding these structure-property relationships is crucial for the rational design of new materials and probes based on the 9-(2-naphthalenyl)anthracene scaffold. This guide will provide the theoretical framework and practical protocols to explore these properties in detail.

Synthesis of 9-(2-Naphthalenyl)anthracene via Suzuki-Miyaura Cross-Coupling

The most versatile and widely employed method for the synthesis of 9-aryl-substituted anthracenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide (or triflate) and an arylboronic acid (or ester). For the synthesis of 9-(2-naphthalenyl)anthracene, the logical disconnection points to 9-bromoanthracene and 2-naphthaleneboronic acid as the key coupling partners.

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura coupling is predicated on its high functional group tolerance, excellent yields, and the commercial availability of the necessary precursors. The palladium catalyst, typically in its Pd(0) oxidation state, is crucial for the catalytic cycle. A phosphine ligand, such as triphenylphosphine (PPh₃), is often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of solvent is also critical; a mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base is commonly used to ensure the solubility of both the organic reactants and the inorganic base.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 9-(2-naphthalenyl)anthracene.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 9-bromoanthracene (1.0 eq), 2-naphthaleneboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane (DCM) to afford 9-(2-naphthalenyl)anthracene as a solid.

-

Characterization: Confirm the identity and purity of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Photophysical Properties and Their Characterization

The photophysical properties of 9-(2-naphthalenyl)anthracene are best understood by examining its interaction with light, from absorption to emission.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum reveals the electronic transitions from the ground state to various excited states. For polycyclic aromatic hydrocarbons, the spectrum is often characterized by structured bands corresponding to vibronic transitions.

-

Expected Spectral Features: The absorption spectrum of 9-(2-naphthalenyl)anthracene is expected to resemble that of anthracene but with a noticeable red-shift due to the extended π-conjugation. The characteristic vibronic structure of the anthracene S₀ → S₁ transition should be at least partially preserved.

Fluorescence Spectroscopy

Upon excitation with UV light, 9-(2-naphthalenyl)anthracene will relax to its lowest excited singlet state (S₁) and subsequently emit a photon to return to the ground state (S₀). This process is known as fluorescence.

-

Expected Emission Properties: The fluorescence spectrum is typically a mirror image of the absorption spectrum. For a series of related 9-(2-naphthyl)-10-arylanthracenes, a blue emission around 420 nm has been reported in solution.[1] This suggests that 9-(2-naphthalenyl)anthracene will also be a strong blue emitter.

Summary of Photophysical Data

| Property | Expected Value/Range | Solvent |

| Absorption Maximum (λ_abs) | ~360-400 nm | Dichloromethane or similar |

| Emission Maximum (λ_em) | ~420 nm[1] | Dichloromethane or similar |

| Molar Extinction Coefficient (ε) | High (typically > 10,000 M⁻¹cm⁻¹) | - |

| Fluorescence Quantum Yield (Φ_F) | High (likely > 0.7) | - |

| Excited-State Lifetime (τ_F) | Nanosecond range (e.g., 1-10 ns) | - |

Experimental Protocols for Photophysical Characterization

To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential.

UV-Vis and Fluorescence Spectroscopy Workflow

Caption: Workflow for UV-Vis and fluorescence spectroscopy.

Step-by-Step Protocol for UV-Vis and Fluorescence Measurements

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that does not absorb or emit in the spectral region of interest. Dichloromethane or cyclohexane are good starting points.

-

Sample Preparation: Prepare a stock solution of 9-(2-naphthalenyl)anthracene of known concentration (e.g., 10⁻³ M). From this, prepare a dilute solution (e.g., 10⁻⁶ M) such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Measure the absorption spectrum of the sample solution.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Record an emission spectrum of the pure solvent to check for impurities or Raman scattering.

-

Excite the sample at a wavelength corresponding to an absorption maximum (e.g., determined from the UV-Vis spectrum).

-

Record the emission spectrum over a suitable wavelength range.

-

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.[3][4]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in cyclohexane (Φ_F = 0.27) are common choices.

-

Measurement:

-

Prepare solutions of the standard and the sample with closely matched absorbances (< 0.1) at the same excitation wavelength.

-

Measure the fluorescence emission spectra of both the standard and the sample under identical instrumental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.[5][6]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a single-photon avalanche diode or a photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited by a high-repetition-rate light source, and the time difference between the excitation pulse and the arrival of the first emitted photon is measured. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Analysis: The fluorescence decay curve is fitted to an exponential function to extract the lifetime (τ_F).

Concluding Remarks

9-(2-Naphthalenyl)anthracene represents a fascinating molecular architecture with promising photophysical properties. Its extended π-system and sterically demanding substituent are expected to result in a highly fluorescent, blue-emitting material. This guide has provided a theoretical framework for understanding its behavior, a robust synthetic protocol, and detailed experimental procedures for its comprehensive photophysical characterization. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this and related aromatic systems in the development of advanced materials and chemical probes.

References

-

Scribd. (n.d.). CHM 423 Quantum Yield. Retrieved from [Link]

- Barber, P. R., Ameer-Beg, S., & Vojnovic, B. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics, 45(25), 6436-6444.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Grivas, C., Vallés, J. A., & Mateo, M. P. (2020). Fluorescence lifetime measurements with simple correction for instrument temporal response in the advanced undergraduate laboratory. American Journal of Physics, 88(11), 958-964.

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Kim, J. H., et al. (2013). Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes.

-

Lund University. (2012). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]

- Le Bihan, G., et al. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence, 18(2), 369-374.

-

SciELO Colombia. (2012). 2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

- Umeda, R., Kimura, M., Tobe, Y., & Nishiyama, Y. (2015). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. Chemistry Letters, 44(12), 1730-1732.

-

ResearchGate. (n.d.). Flowchart showing acquisition of UV-Vis spectra and fluorescence EEM.... Retrieved from [Link]

- Kärnbratt, J., et al. (2013). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

-

MDPI. (2020). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

-

ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

MDPI. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]

- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(3), 451-452.

-

Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

Sources

- 1. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scribd.com [scribd.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. horiba.com [horiba.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

The Electronic Structure of 9-(2-Naphthalenyl)anthracene Derivatives: A Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of 9-(2-naphthalenyl)anthracene and its derivatives. These molecules, composed of a central anthracene core linked to a naphthalene substituent, are a cornerstone in the field of organic electronics and materials science. Their unique molecular architecture gives rise to desirable photophysical properties, thermal stability, and charge transport characteristics, making them highly relevant for applications ranging from Organic Light-Emitting Diodes (OLEDs) to biological probes.[1][2][3] This document synthesizes theoretical principles with experimental methodologies to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-property relationships that govern the performance of these materials. We will delve into the nature of their frontier molecular orbitals, spectroscopic signatures, and the influence of chemical modifications, grounding the discussion in both computational analysis and validated experimental protocols.

Introduction: The Significance of the Anthracene-Naphthalene Scaffold

Polycyclic aromatic hydrocarbons (PAHs) featuring an anthracene core have been extensively studied for their robust fluorescence and electrochemical properties.[4][5] The strategic attachment of a naphthalenyl group at the 9-position creates a class of molecules with a unique blend of characteristics. The anthracene moiety typically serves as the primary chromophore, governing the fundamental absorption and emission properties, while the naphthalene group can be used to modulate these properties, influence molecular packing, and enhance material stability.[1][6]

Derivatives of this core structure, particularly 9,10-di(2-naphthyl)anthracene (ADN), are benchmark materials in the organic electronics industry, frequently employed as highly efficient and stable host materials for blue OLEDs.[1][2] Their wide energy band gap, high thermal stability, and excellent morphological integrity are critical for manufacturing durable and high-performance electronic devices.[1] Understanding the electronic structure is paramount, as it directly dictates key performance metrics such as emission color, quantum efficiency, and charge carrier mobility. This guide aims to elucidate the core principles of this electronic structure and provide the practical knowledge needed to characterize and engineer these promising molecules.

Theoretical Framework and Computational Analysis

The electronic properties of 9-(2-naphthalenyl)anthracene derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that approximates the energy of the first electronic transition, thus influencing the absorption and emission wavelengths.

Frontier Molecular Orbital (FMO) Characteristics

Computational studies, primarily using Density Functional Theory (DFT), provide invaluable insight into the spatial distribution of these orbitals. For many derivatives in this class, the HOMO and LUMO are predominantly localized on the central anthracene moiety.[7] The naphthalenyl substituents often act as electronically inert spacers, influencing the intermolecular interactions and charge hopping distance without directly participating in the primary electronic transition.[7] This localization is a key reason for their success as host materials, as the electronic properties of the anthracene core are preserved while the substituents improve material processability and stability.

The diagram below, generated using DOT language, illustrates this common orbital distribution.

Caption: Localization of HOMO and LUMO on the anthracene core.

Impact of Substitution

Strategic chemical modification of the parent structure allows for the fine-tuning of its electronic properties.

-

Electron-donating/withdrawing groups: Attaching these groups to the anthracene or naphthalene rings can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the energy gap and shifting the emission color.[8]

-

Steric Hindrance: Introducing bulky groups, such as tert-butyl substituents, can alter the molecular packing in the solid state. This effectively increases the distance between adjacent molecules, which can reduce the charge-transfer integral (Vab) and consequently lower charge carrier mobility.[7] This provides a method for rationally engineering charge transport properties.[7]

Experimental Characterization Workflows

A multi-faceted experimental approach is required to fully characterize the electronic structure. The primary techniques include absorption and emission spectroscopy to probe electronic transitions, and electrochemical methods to measure absolute energy levels.

Photophysical Characterization

The workflow for determining the core photophysical properties of a given derivative is outlined below.

Caption: Standard workflow for photophysical characterization.

Protocol 1: UV-Visible Absorption Spectroscopy This technique measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.

-

Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., dichloromethane, cyclohexane).

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_abs), which corresponds to the S₀ → S₁ transition. The onset of the absorption peak can be used to estimate the optical band gap.

Protocol 2: Photoluminescence (PL) Spectroscopy This technique measures the emission of light from the molecule as it relaxes from an excited state back to the ground state.

-

Preparation: Use the same solution prepared for UV-Vis spectroscopy.

-

Excitation: Excite the sample at or near its λ_abs.

-

Measurement: Scan the emission monochromator to collect the fluorescence spectrum.

-

Analysis: Identify the wavelength of maximum emission (λ_em). The difference between the absorption and emission maxima (Stokes shift) provides insight into the structural reorganization between the ground and excited states.

Electrochemical Characterization

Protocol 3: Cyclic Voltammetry (CV) CV is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

-

Preparation: Dissolve the compound in an appropriate solvent (e.g., dichloromethane, THF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Setup: Use a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: Record the voltammogram of a standard reference compound (e.g., ferrocene/ferrocenium, Fc/Fc⁺) under the same conditions.

-

Measurement: Scan the potential to measure the onset of the first oxidation and reduction peaks of the sample.

-

Analysis: Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum level):

-

E_HOMO (eV) = -[E_ox(onset) - E_Fc/Fc⁺(onset) + 4.8]

-

E_LUMO (eV) = -[E_red(onset) - E_Fc/Fc⁺(onset) + 4.8]

-

Summary of Electronic Properties and Applications

The combination of a wide band gap, high fluorescence quantum yield, and excellent stability makes 9-(2-naphthalenyl)anthracene derivatives exceptionally versatile.

| Property | Typical Value Range | Significance |

| Absorption Max. (λ_abs) | ~350-400 nm | Corresponds to the S₀ → S₁ transition, primarily on the anthracene core.[2][6] |

| Emission Max. (λ_em) | ~430-460 nm | Strong blue fluorescence, ideal for OLED applications.[2][4] |

| HOMO Level | -5.4 to -5.8 eV | Determines hole injection/transport properties.[6] |

| LUMO Level | -2.4 to -2.7 eV | Determines electron injection/transport properties. |

| Band Gap (Optical) | ~2.9 - 3.1 eV | Wide gap suitable for hosting various emissive dopants.[1][4] |

| Thermal Decomposition (T_d) | >380 °C | High thermal stability ensures device longevity and operational robustness.[1][4][9] |

Application in Organic Light-Emitting Diodes (OLEDs)

The primary application for these materials is in OLEDs, where they can function as both host materials and emitters.[1][9] As a host, their wide band gap allows for efficient energy transfer to guest dopant molecules, enabling the tuning of emission color across the visible spectrum.[1] The energy level alignment is critical for efficient device operation, as illustrated below.

Caption: Energy level diagram for a typical OLED device.

Newer, asymmetric derivatives have been synthesized that show high solubility for solution-processed OLEDs and can act as both hosts and dopants, achieving high external quantum efficiencies.[4][9]

Other Applications

-

Organic Field-Effect Transistors (OFETs): By tuning intermolecular interactions through substitution, derivatives with good charge transporting properties (up to 1.10 cm² V⁻¹ s⁻¹) have been developed, indicating potential for use in OFETs.[6]

-

Biological Probes: The strong fluorescence and the ability of the anthracene core to react with singlet oxygen via a [4+2] cycloaddition make these compounds suitable as fluorescent probes for detecting reactive oxygen species in biological systems.[3][10]

Conclusion and Future Outlook

The 9-(2-naphthalenyl)anthracene framework represents a remarkably robust and tunable platform for advanced organic materials. Its electronic structure, characterized by a wide band gap and HOMO/LUMO orbitals localized primarily on the anthracene core, is the foundation of its success in high-performance blue OLEDs. Computational modeling has proven to be a predictive tool for understanding structure-property relationships, while a suite of spectroscopic and electrochemical techniques provides essential experimental validation.

Future research will likely focus on the development of novel derivatives with even greater efficiency, stability, and functionality. This includes the design of materials with bipolar charge transport capabilities to simplify device architectures, the exploration of thermally activated delayed fluorescence (TADF) properties, and the functionalization of these molecules for advanced sensing and biomedical applications. The foundational principles outlined in this guide will continue to be instrumental in driving these innovations forward.

References

- The Role of 9,10-Di(2-naphthyl)anthracene in High-Performance OLEDs. Google Vertex AI Search Result.

- The role of charge-transfer integral in determining and engineering the carrier mobilities of 9,10-di(2-naphthyl)anthracene. Chemical Physics Letters.

- The Photophysical Profile of 9,10-Di(naphthalen-2-yl)anthracene: A Technical Guide. Benchchem.

- Application Notes and Protocols: 9,10-Di(naphthalen-2-yl)anthracene (AND)

- 2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES. SciELO Colombia.

- Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Kyung Hee University.

- Naphthyl substituted anthracene combining charge transport with light emission.

- Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes.

- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

- Recent advances in the syntheses of anthracene deriv

- Synthesis and Structural Studies of Two New Anthracene Deriv

- Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. PMC - NIH.

- Evaluating the Solvent Stark Effect from Temperature-Dependent Solvatochromic Shifts of Anthracene.

- Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Arom

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 9-(2-Naphthalenyl)anthracene

Abstract

This technical guide provides a comprehensive overview of 9-(2-naphthalenyl)anthracene, a fluorescent aromatic hydrocarbon with significant potential in materials science and drug development. While a definitive experimental crystal structure is not publicly available, this document consolidates known information on its synthesis, spectroscopic characterization, and theoretical structural analysis. We delve into the prevalent synthetic methodologies, namely the Suzuki-Miyaura coupling and the Wittig reaction, providing detailed protocols and discussing the rationale behind procedural choices. Furthermore, this guide presents an analysis of the compound's photophysical properties and explores its potential solid-state packing through computational modeling and comparison with structurally related molecules. This document is intended to be a valuable resource for researchers and professionals engaged in the design and application of novel aromatic compounds.

Introduction: The Significance of Aryl-Substituted Anthracenes

Anthracene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest due to their unique photophysical and electronic properties.[1] The strategic substitution of aryl groups onto the anthracene core, particularly at the 9- and 10-positions, allows for the fine-tuning of these characteristics, leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry.[2] The introduction of a naphthalenyl group at the 9-position of anthracene, to form 9-(2-naphthalenyl)anthracene, creates a molecule with an extended π-system, influencing its fluorescence quantum yield and solid-state packing, which are critical parameters for its utility in advanced materials.[3]

This guide will provide a detailed exploration of 9-(2-naphthalenyl)anthracene, with a focus on its synthesis, characterization, and a theoretical examination of its three-dimensional structure and intermolecular interactions.

Synthesis of 9-(2-Naphthalenyl)anthracene: A Tale of Two Reactions

The creation of the C-C bond between the anthracene and naphthalene moieties can be efficiently achieved through two primary synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the Wittig reaction. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Suzuki-Miyaura Cross-Coupling: A Robust Path to Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4] For the synthesis of 9-(2-naphthalenyl)anthracene, this typically involves the reaction of 9-bromoanthracene with 2-naphthaleneboronic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-bromoanthracene (1.0 equivalent), 2-naphthaleneboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water (4:1 v/v), and a base such as sodium carbonate (2.0 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(2-naphthalenyl)anthracene as a solid.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess of the boronic acid ensures the complete consumption of the bromo-anthracene starting material. The aqueous base is essential for the transmetalation step in the catalytic cycle.

The Wittig Reaction: An Alternative Alkene-Forming Strategy

While the direct coupling of the aromatic rings is common, a related structure, 9-[(E)-2-(2-naphthalenyl)ethenyl]anthracene, can be synthesized via the Wittig reaction, which can then be hydrogenated to the target compound if desired.[5] The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.[6]

Experimental Protocol: Wittig Synthesis of the Ethenyl Intermediate

-

Ylide Formation: Prepare the phosphonium ylide by treating (2-naphthylmethyl)triphenylphosphonium bromide with a strong base like sodium hydride in anhydrous THF.

-

Reaction with Aldehyde: Add a solution of 9-anthracenecarboxaldehyde (1.0 equivalent) in THF to the ylide solution at 0 °C and then allow the mixture to warm to room temperature.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with dichloromethane.

-

Purification: Dry the organic layer, remove the solvent, and purify the crude product by column chromatography to yield 9-[(E)-2-(2-naphthalenyl)ethenyl]anthracene.

Self-Validating System: The progress of both reactions can be reliably monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot with a different Rf value. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 9-(2-naphthalenyl)anthracene consists of a naphthalene ring linked at its 2-position to the 9-position of an anthracene core.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

}

Figure 2: Key intermolecular forces influencing solid-state properties.

***

-

π-π Stacking: The planar aromatic surfaces of the anthracene and naphthalene moieties are expected to engage in π-π stacking interactions, which will be a dominant force in the crystal packing. The degree of overlap will be influenced by the dihedral angle between the two ring systems.

-

C-H···π Interactions: The hydrogen atoms on the periphery of one molecule can interact with the electron-rich π-systems of neighboring molecules. These interactions, while weaker than π-π stacking, play a crucial role in directing the overall three-dimensional architecture.

-

Van der Waals Forces: These non-specific attractive forces will contribute to the overall cohesion of the crystal lattice.

The interplay of these forces will determine the unit cell parameters and the overall packing efficiency of the crystal, which in turn will influence the material's bulk properties such as its melting point and solid-state fluorescence.

Potential Applications

The unique photophysical properties of 9-(2-naphthalenyl)anthracene and its derivatives make them attractive candidates for a variety of applications:

-

Organic Electronics: As fluorescent emitters or host materials in OLEDs, their high quantum yield and thermal stability are advantageous.[2]

-

Fluorescent Probes: The sensitivity of their fluorescence to the local environment could be exploited in the development of chemical sensors.

-

Drug Development: The rigid, aromatic scaffold can serve as a core structure for the design of new therapeutic agents.

Conclusion

9-(2-Naphthalenyl)anthracene represents a fascinating molecule at the intersection of materials science and organic synthesis. While the absence of an experimental crystal structure presents a current limitation, this guide has provided a thorough overview of its synthesis, spectroscopic properties, and a theoretically grounded perspective on its structural characteristics. The robust synthetic routes and promising photophysical properties underscore the potential of this and related compounds for further investigation and application. Future work should prioritize the growth of single crystals and the definitive determination of its solid-state structure to fully unlock its potential.

References

-

G. F. S. Andrade, E. H. G. Andrade, J. C. T. Carvalho, M. A. F. de Oliveira, "9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES," Vitae, vol. 20, no. 2, pp. 123-134, 2013. Available: [Link]

-

PubChem. (n.d.). 9-(2-Naphthalen-1-ylethenyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

A. B. Philip, et al., "Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism," CrystEngComm, vol. 23, pp. 5357-5366, 2021. Available: [Link]

- K. L. Williamson, Macroscale and Microscale Organic Experiments, 3rd ed. Boston: Houghton Mifflin, 1999.

-

S. K. M. Mahdev, et al., "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters," ACS Omega, vol. 2, no. 7, pp. 3465–3473, 2017. Available: [Link]

-

PubChem. (n.d.). 9-(2-Naphthalen-2-ylethynyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

A. Pei, "Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction," Chem 213W, Spring 2018. Available: [Link]

-

M. D. Wagner-Rundell, et al., "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives," Molecules, vol. 26, no. 1, p. 193, 2021. Available: [Link]

-

D. L. Kokkin, et al., "Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging," Proceedings of the National Academy of Sciences, vol. 115, no. 27, pp. 6937-6942, 2018. Available: [Link]

-

PubChem. (n.d.). Anthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

A. C. S. de Oliveira, et al., "Recent advances in the syntheses of anthracene derivatives," Beilstein Journal of Organic Chemistry, vol. 17, pp. 1-38, 2021. Available: [Link]

-

Y.-C. Wei, et al., "Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores," RSC Advances, vol. 14, pp. 19349-19359, 2024. Available: [Link]

-

Chem 322L, "Wittig Reaction," University of Missouri – Kansas City, 2007. Available: [Link]

-

M. A. Carbas, et al., "Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction," ResearchGate, 2022. Available: [Link]

-

University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 9-[(E)-2-phenylethenyl]anthracene derivatives. Retrieved from [Link]

-

K. V. Kilway and A. Drew, "Wittig Reaction," CHEM 322L, University of Missouri – Kansas City, 2007. Available: [Link]

-

E. F. de Oliveira, et al., "Synthesis and Structural Studies of Two New Anthracene Derivatives," Molecules, vol. 26, no. 1, p. 193, 2021. Available: [Link]

-

PubChem. (n.d.). 9,10-Di(1-naphthyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

M. E. M. D. de Oliveira, et al., "Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides," Beilstein Journal of Organic Chemistry, vol. 17, pp. 1-8, 2021. Available: [Link]

Sources

- 1. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 5. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]

- 6. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to 9-(2-Naphthalenyl)-Anthracene: An In-depth Technical Resource

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9-(2-naphthalenyl)-anthracene, a fluorescent aromatic hydrocarbon of significant interest in the fields of organic electronics, materials science, and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of the spectroscopic characterization of this molecule. We will delve into the principles and experimental methodologies for elucidating its electronic and structural properties through a multi-spectroscopic approach.

Introduction: The Significance of 9-(2-Naphthalenyl)-Anthracene

9-(2-Naphthalenyl)-anthracene belongs to a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial attention due to their unique photophysical properties. The fusion of the anthracene and naphthalene moieties creates an extended π-conjugated system, which is responsible for its characteristic strong blue fluorescence.[1] This property makes it a valuable component in the development of organic light-emitting diodes (OLEDs), where it can function as a blue-emitting material or a host in the emissive layer to enhance device performance and longevity.[1] Understanding the intricate relationship between the molecular structure and the spectroscopic behavior of 9-(2-naphthalenyl)-anthracene is paramount for its rational application and the design of novel materials with tailored optoelectronic properties.

This guide will provide a detailed examination of the key spectroscopic techniques used to characterize 9-(2-naphthalenyl)-anthracene, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For each technique, we will not only outline the theoretical underpinnings but also provide field-proven experimental protocols and insights into data interpretation.

Electronic Spectroscopy: Unveiling the Photophysical Profile

The electronic transitions within the π-system of 9-(2-naphthalenyl)-anthracene govern its interaction with light, giving rise to its distinct absorption and emission characteristics.

UV-Vis Absorption Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states upon the absorption of ultraviolet or visible light. For conjugated aromatic systems like 9-(2-naphthalenyl)-anthracene, the absorption spectrum is characterized by distinct bands corresponding to π-π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the molecular environment.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 9-(2-naphthalenyl)-anthracene in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) with a typical concentration of 1 x 10-3 M.

-

From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of the sample solution over a relevant wavelength range (typically 200-500 nm for this class of compounds).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Expected Spectral Features: The UV-Vis spectrum of 9-(2-naphthalenyl)-anthracene is expected to show characteristic absorption bands of the anthracene moiety, typically in the range of 300-400 nm, with a possible bathochromic (red) shift due to the extended conjugation from the naphthalene substituent.

Fluorescence Spectroscopy

Principle: Following the absorption of light and promotion to an excited state, the molecule can relax to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). Key parameters obtained from fluorescence spectroscopy include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF).

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of 9-(2-naphthalenyl)-anthracene in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[2]

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Select an appropriate excitation wavelength, typically one of the absorption maxima determined by UV-Vis spectroscopy.

-

Record the fluorescence emission spectrum, scanning at wavelengths longer than the excitation wavelength.

-

-

Data Analysis:

-

Determine the wavelength of maximum fluorescence emission (λem).

-

The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4][5]

-

Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC).

-

Expected Photophysical Properties: 9-(2-Naphthalenyl)-anthracene and its derivatives are known to be strong blue emitters. For instance, asymmetric anthracene derivatives with a 2-naphthyl substituent exhibit a blue emission maximum around 420 nm in solution.[6]

Table 1: Photophysical Data for 9-(2-Naphthalenyl)-Anthracene and Related Compounds

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) |

| 9-(2-Naphthalenyl)-anthracene | Dichloromethane | Data not found | ~420[6] | Data not found | Data not found |

| Anthracene | Cyclohexane | 356, 375, 395 | 380, 401, 425 | 0.27-0.36 | 4.9 |

| 9,10-Diphenylanthracene | Cyclohexane | 373, 393, 415 | 409, 430 | ~1.0 | 8.3 |

Structural Elucidation: NMR and Mass Spectrometry

To confirm the molecular structure and purity of 9-(2-naphthalenyl)-anthracene, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically 1H and 13C). The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in an NMR spectrum allow for the unambiguous assignment of each atom in the molecule, confirming its connectivity and structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as residual solvent peaks should not overlap with analyte signals.[7][8]

-

Ensure the sample is free of particulate matter by filtering it into a clean, dry NMR tube.

-

-

Instrumentation and Measurement:

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the 1H NMR signals to determine the relative number of protons.

-

Analyze the splitting patterns to deduce the connectivity of protons.

-

Assign the chemical shifts for both 1H and 13C nuclei.

-

Expected NMR Spectral Features: The 1H NMR spectrum of 9-(2-naphthalenyl)-anthracene will exhibit a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the anthracene and naphthalene rings will have distinct chemical shifts and coupling patterns. The 13C NMR spectrum will show a corresponding number of signals for the unique carbon atoms in the molecule.

Mass Spectrometry

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a unique fragmentation pattern that can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.

-

-

Ionization and Analysis:

-

Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to primarily observe the molecular ion.

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Identify the molecular ion peak (M+•) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the molecular structure. For PAHs, fragmentation often involves the loss of hydrogen atoms or small hydrocarbon fragments.

-

Expected Mass Spectrum: The mass spectrum of 9-(2-naphthalenyl)-anthracene (C24H16, molecular weight: 304.38 g/mol ) will show a prominent molecular ion peak at m/z 304. The fragmentation pattern under EI conditions would likely involve the loss of H atoms and potentially cleavage of the bond connecting the two aromatic systems.

Integrated Spectroscopic Workflow

A comprehensive understanding of 9-(2-naphthalenyl)-anthracene necessitates an integrated approach where data from multiple spectroscopic techniques are correlated. The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this molecule.

Caption: Integrated workflow for the spectroscopic analysis of 9-(2-naphthalenyl)-anthracene.

Conclusion

The spectroscopic analysis of 9-(2-naphthalenyl)-anthracene provides a wealth of information crucial for its application in advanced materials and technologies. A synergistic application of UV-Vis absorption, fluorescence, NMR, and mass spectrometry allows for a complete and unambiguous characterization of its photophysical and structural properties. This guide has outlined the fundamental principles and practical methodologies for conducting these analyses, offering a robust framework for researchers and scientists working with this and related polycyclic aromatic hydrocarbons. The continued investigation into the spectroscopic properties of such molecules will undoubtedly fuel further innovation in organic electronics and beyond.

References

-

Lee, C. W., et al. (2015). Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes. RSC Advances, 5(11), 8363-8370. [Link]

-

Dunne, M., Gradziel, M. L., & Van der Burgt, P. J. M. (2017). Positive ion mass spectrometry for fragmentation of anthracene by low energy electron impact. Journal of Physics: Conference Series, 875(7), 062033. [Link]

-

Arias-García, M., et al. (2014). 9-[(E)-2-(naphthalen-2-yl)ethenyl]anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES. Vitae, 21(1), 20-31. [Link]

-

NIST. (n.d.). Anthracene. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules, 23(3), 724. [Link]

-

Royal Society of Chemistry. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(43), 10299-10307. [Link]

-

Chan, D. H. H., et al. (2021). Impact ionization mass spectra of polypyrrole-coated anthracene microparticles: a useful mimic for cosmic polycyclic aromatic hydrocarbon dust. The Planetary Science Journal, 2(5), 188. [Link]

-

Chen, E. S. D., & Chen, E. C. M. (2012). Mass spectra for anthracene, naphthalene and benzene. Journal of Chromatography A, 1227, 230-236. [Link]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Chemical Education, 60(8), 649. [Link]

-

Itoh, T., et al. (2019). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 123(33), 20511-20516. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2641-2667. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389-399. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 8(11), 423. [Link]

-

Kitamaki, Y., et al. (2017). Determination of PAHs in Solution with a Single Reference Standard by a Combination of 1H Quantitative NMR Spectroscopy and Chromatography. Analytical Chemistry, 89(13), 7247-7253. [Link]

-

PNAS. (2018). Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging. Proceedings of the National Academy of Sciences, 115(27), 6933-6938. [Link]

-

ResearchGate. (2015). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

-

OMLC. (n.d.). Anthracene. Retrieved from [Link]

-

ResearchGate. (2010). UV–Vis spectral traces showed the loss of anthracene chromophore (253 and 365 nm) of 6 in neat CH 3 CN (argon saturated) with. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 16, 2038-2044. [Link]

-

PubChem. (n.d.). 9-((1E)-2-Phenylethenyl)anthracene. Retrieved from [Link]

-

PubChem. (n.d.). 9-(Naphthalen-1-yl)anthracene. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. [Link]

-

Royal Society of Chemistry. (2020). Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism. CrystEngComm, 22(34), 5649-5657. [Link]

-

Kyung Hee University. (2020). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Journal of Industrial and Engineering Chemistry, 87, 90-99. [Link]

-

E3S Web of Conferences. (2016). Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples. E3S Web of Conferences, 10, 00012. [Link]

-

NIH. (2022). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. International Journal of Molecular Sciences, 23(7), 3687. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-